![molecular formula C8H5BrF3NO2 B577828 Methyl 5-bromo-2-(trifluoromethyl)isonicotinate CAS No. 1211589-41-1](/img/structure/B577828.png)
Methyl 5-bromo-2-(trifluoromethyl)isonicotinate
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Overview
Description
Methyl 5-bromo-2-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C8H5BrF3NO2. It is a derivative of isonicotinic acid and contains bromine and trifluoromethyl groups, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and potential as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(trifluoromethyl)isonicotinate typically involves the reaction of 5-bromo-2-chloropyridine-4-carboxylic acid with methanol and thionyl chloride. The reaction proceeds as follows:
Step 1: 5-bromo-2-chloropyridine-4-carboxylic acid is reacted with methanol in the presence of a catalyst to form methyl 5-bromo-2-chloropyridine-4-carboxylate.
Step 2: The resulting methyl ester is then treated with thionyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: It can undergo oxidation to form corresponding oxides or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce an alcohol or amine derivative .
Scientific Research Applications
Methyl 5-bromo-2-(trifluoromethyl)isonicotinate is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a precursor in the development of drugs, including antitumor agents, antituberculosis drugs, and antidepressants.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form stable complexes with enzymes and proteins. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-chloroisonicotinate
- Methyl 3-bromoisonicotinate
- Methyl 3-fluoroisonicotinate
- Methyl 2-(trifluoromethyl)isonicotinate
Uniqueness
Methyl 5-bromo-2-(trifluoromethyl)isonicotinate is unique due to the presence of both bromine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 5-bromo-2-(trifluoromethyl)isonicotinate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom and a trifluoromethyl group attached to an isonicotinic acid framework. The presence of these substituents enhances the compound's lipophilicity and metabolic stability, which are critical for its biological efficacy.
Property | Details |
---|---|
Molecular Formula | C8H6BrF3N2O2 |
Molecular Weight | 292.04 g/mol |
Functional Groups | Bromine, trifluoromethyl, ester |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The bromine and trifluoromethyl groups enhance the compound's reactivity, allowing it to form stable complexes that can inhibit enzymatic activity or modulate protein functions. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development against diseases such as cancer and tuberculosis.
- Protein-Ligand Interactions : Its ability to bind to proteins suggests potential applications in targeting specific pathways relevant to disease states.
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies indicate that the compound may possess cytotoxic effects against certain cancer cell lines. For instance, it has shown promise in inhibiting cell proliferation in vitro, suggesting potential as an anticancer agent .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Compounds with similar trifluoromethyl substitutions have demonstrated enhanced activity against bacteria and fungi, indicating that this compound may also exhibit such properties.
- Potential in Drug Development : As a precursor in the synthesis of drugs targeting tuberculosis and other infectious diseases, this compound is being explored for its therapeutic potential.
Study on Antitumor Activity
In a study conducted on various cancer cell lines, this compound was tested for cytotoxicity. The results indicated that the compound exhibited significant inhibitory effects on cell viability with IC50 values comparable to established chemotherapeutic agents. This suggests that it may be a viable candidate for further development in cancer therapy.
Evaluation of Antimicrobial Effects
A comparative analysis involving this compound and other similar compounds revealed that it possesses notable antimicrobial activity. In vitro tests showed inhibition zones ranging from 10 to 29 mm against various strains of bacteria and fungi. These findings support its potential use as an antimicrobial agent in clinical settings .
Properties
IUPAC Name |
methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-6(8(10,11)12)13-3-5(4)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNNNSGGBWAUQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743894 |
Source
|
Record name | Methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211589-41-1 |
Source
|
Record name | Methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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